molecular formula C14H11FN4OS2 B12614312 4-(4-Fluorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine CAS No. 917808-64-1

4-(4-Fluorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine

Cat. No.: B12614312
CAS No.: 917808-64-1
M. Wt: 334.4 g/mol
InChI Key: MLJKAUAQYHVMRH-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a methanesulfinyl-substituted pyrimidine, and a thiazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl and methanesulfinyl-pyrimidine groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone.

    Reduction: The compound can be reduced to remove the methanesulfinyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the thiazole-pyrimidine core without the methanesulfinyl group.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

4-(4-Fluorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-5-(pyrimidin-4-yl)-1,3-thiazol-2-amine: Lacks the methanesulfinyl group.

    4-(4-Fluorophenyl)-5-[2-(methylthio)pyrimidin-4-yl]-1,3-thiazol-2-amine: Contains a methylthio group instead of methanesulfinyl.

    4-(4-Fluorophenyl)-5-[2-(methanesulfonyl)pyrimidin-4-yl]-1,3-thiazol-2-amine: Contains a methanesulfonyl group instead of methanesulfinyl.

Uniqueness

The presence of the methanesulfinyl group in 4-(4-Fluorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological targets. This makes it distinct from its analogs and valuable for specialized applications.

Properties

CAS No.

917808-64-1

Molecular Formula

C14H11FN4OS2

Molecular Weight

334.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-5-(2-methylsulfinylpyrimidin-4-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C14H11FN4OS2/c1-22(20)14-17-7-6-10(18-14)12-11(19-13(16)21-12)8-2-4-9(15)5-3-8/h2-7H,1H3,(H2,16,19)

InChI Key

MLJKAUAQYHVMRH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC=CC(=N1)C2=C(N=C(S2)N)C3=CC=C(C=C3)F

Origin of Product

United States

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